molecular formula C10H12 B14478845 Tricyclo(5.3.0.02,8)deca-3,5-diene CAS No. 66039-62-1

Tricyclo(5.3.0.02,8)deca-3,5-diene

Cat. No.: B14478845
CAS No.: 66039-62-1
M. Wt: 132.20 g/mol
InChI Key: DOLPNWFHCPODSH-UHFFFAOYSA-N
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Description

Tricyclo[5.3.0.0²,⁸]deca-3,5-diene (CAS: 83298-55-9) is a strained tricyclic hydrocarbon featuring a bicyclo[5.3.0] core fused with an additional cyclopropane ring at the 2,8 positions . First synthesized by Paquette et al. in 1987 via photolytic methods, this compound has been pivotal in studying diradical intermediates and through-bond electronic interactions in polycyclic systems . Its structure comprises two fused cyclohexene rings and a strained cyclopropane moiety, contributing to high reactivity in thermal rearrangements and cycloaddition reactions . Key spectroscopic data include characteristic NMR signals for cyclopropane protons (δ ~1.5–2.5 ppm) and olefinic carbons (δ ~125–140 ppm) .

Properties

CAS No.

66039-62-1

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

tricyclo[5.3.0.02,8]deca-3,5-diene

InChI

InChI=1S/C10H12/c1-2-4-8-9-5-6-10(8)7(9)3-1/h1-4,7-10H,5-6H2

InChI Key

DOLPNWFHCPODSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C1C2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclo(5.3.0.02,8)deca-3,5-diene can be synthesized through the liquid-phase hydrogenation of dicyclopentadiene. This process involves the use of a palladium on alumina (Pd/γ-Al2O3) catalyst in heptane at 76°C. The reaction proceeds via the intermediate formation of endo-tricyclo(5.2.1.02,6)dec-3-ene, ultimately yielding endo-tricyclo(5.2.1.02,6)decane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and selectivity, ensuring the efficient conversion of dicyclopentadiene to the desired product. The use of advanced catalysts and controlled reaction conditions is crucial for achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(5.3.0.02,8)deca-3,5-diene undergoes various chemical reactions, including:

    Hydrogenation: The compound can be hydrogenated to form tricyclo(5.2.1.02,6)decane.

    Oxidation: It can be oxidized to form various oxygenated derivatives.

    Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Hydrogenation: Tricyclo(5.2.1.02,6)decane.

    Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Tricyclo(5.3.0.02,8)deca-3,5-diene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tricyclo(5.3.0.02,8)deca-3,5-diene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. For example, its hydrogenation mechanism involves the adsorption of the compound onto the catalyst surface, followed by the addition of hydrogen atoms to the double bonds .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Tricyclo[5.3.0.0²,⁸]deca-3,5-diene and Analogues

Compound Name Molecular Formula Molecular Weight CAS Number Key Features ΔEST (kcal/mol) Ionization Energy (eV)
Tricyclo[5.3.0.0²,⁸]deca-3,5-diene C₁₀H₁₂ 132.20 83298-55-9 Bicyclo[5.3.0] core + cyclopropane; high strain, diradical stability 5–10* 8.27–8.90†
Tricyclo[4.4.0.0²,⁷]deca-3,8-diene C₁₀H₁₂ 132.20 N/A Anti-bridged four-membered ring; large ΔEST due to strong through-bond interactions 15–20 N/A
Tricyclo[4.2.0.0²,⁵]octa-3,7-diene C₈H₈ 104.15 20380-30-7 Smaller bicyclo[4.2.0] system; lower strain, moderate ionization energy N/A 8.27 (EI), 8.90 (PE)
Bicyclo[4.2.1]nona-2,4-diene C₉H₁₂ 120.19 6572-82-3 Monocyclic strain; reactive in Diels-Alder reactions N/A N/A
Tricyclo[5.3.0.0²,⁸]deca-3,5-diene-9-one C₁₀H₁₀O 146.19 N/A Ketone derivative; enhanced electrophilicity at C9 N/A N/A

*ΔEST (singlet-triplet energy gap) varies with ring size and substituents.
†Data from analogous tricyclic systems .

Key Findings:

Ring Size and Strain :

  • Tricyclo[5.3.0.0²,⁸]deca-3,5-diene exhibits greater strain than Tricyclo[4.2.0.0²,⁵]octa-3,7-diene due to its larger bicyclo[5.3.0] framework, leading to higher reactivity in ring-opening reactions .
  • The anti-bridged four-membered ring in Tricyclo[4.4.0.0²,⁷]deca-3,8-diene stabilizes singlet diradicals (ΔEST = 15–20 kcal/mol), whereas the six-membered ring in Bicyclo[5.5.0]dodecatetraene shows negligible ΔEST .

Electronic Properties :

  • Ionization energies for tricyclic systems (e.g., 8.27–8.90 eV) correlate with conjugation in the π-system. Smaller systems like Tricyclo[4.2.0.0²,⁵]octa-3,7-diene exhibit lower ionization energies due to reduced electron delocalization .
  • The ketone derivative (Tricyclo[5.3.0.0²,⁸]deca-3,5-diene-9-one) shows shifted UV-Vis absorption maxima (λmax ~270 nm) compared to the parent hydrocarbon (λmax ~220 nm), indicating extended conjugation .

Synthetic Utility: Bicyclo[4.2.1]nona-2,4-diene is a versatile diene in Diels-Alder reactions, whereas Tricyclo[5.3.0.0²,⁸]deca-3,5-diene is primarily used to study diradical-mediated rearrangements .

Reactivity and Stability

  • Thermal Rearrangements: Tricyclo[5.3.0.0²,⁸]deca-3,5-diene undergoes degenerate Cope rearrangements at elevated temperatures (~150°C), forming isoenergetic diradical intermediates . In contrast, Bicyclo[4.2.1]nona-2,4-diene resists rearrangement due to lower strain .
  • Oxidation : The ketone derivative (C₁₀H₁₀O) is susceptible to nucleophilic attack at the carbonyl group, unlike the hydrocarbon parent, which undergoes electrophilic addition at the cyclopropane ring .

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